molecular formula C12H9BrO2 B186081 8-Bromo-2-naphthoic acid, methyl ester CAS No. 168901-54-0

8-Bromo-2-naphthoic acid, methyl ester

Cat. No. B186081
M. Wt: 265.1 g/mol
InChI Key: QJIIYARFYFKVQJ-UHFFFAOYSA-N
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Patent
US05523457

Procedure details

To a cooled (10° C.) stirred solution of NaNO2 (2.18 g, 31.5 mmol) in concentrated H2SO4 (28.3 mL) and glacial acetic acid (26.1 mL) (prepared by adding NaNO2 to cooled [10° C.] H2SO4, heating to dissolve, re-cooling and adding HOAc) was added a solution of 8-amino-2-naphthoic, methyl ester (VII) (5.72 g, 26.36 mmoles) in glacial acetic acid (88.7 mL) over 10 minutes. The resulting solution was then added slowly (over 10 minutes) to a heated (60° C.), stirred solution of CuBr (16.59 g, 43.31 mmoles) in concentrated HBr (160 mL). The mixture was warmed to 90° C. for 10 minutes, cooled, diluted with H2O (350 mL), and filtered to give 5.8 g (yield: 83%) of 8-bromo-2-naphthoic acid, methyl ester; 1H-NMR: δ9.00 (s, 1H), 8.10 (dd, J=7.5, 1.0 Hz, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.85 (d, J=6.5 Hz, 2H), 7.40 (dd, J=8.2, 7.5 Hz, 1H), 4.05 (s, 3H).
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
28.3 mL
Type
solvent
Reaction Step One
Quantity
26.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
88.7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
16.59 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[CH:14]=[C:13]([C:16]([O:18][CH3:19])=[O:17])[CH:12]=[CH:11]2.[BrH:20]>OS(O)(=O)=O.C(O)(=O)C.O>[Br:20][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[CH:14]=[C:13]([C:16]([O:18][CH3:19])=[O:17])[CH:12]=[CH:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
28.3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
26.1 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
5.72 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)C(=O)OC
Name
Quantity
88.7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
CuBr
Quantity
16.59 g
Type
reactant
Smiles
Name
Quantity
160 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was then added slowly (over 10 minutes) to
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
a heated (60° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 90° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C=CC(=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.